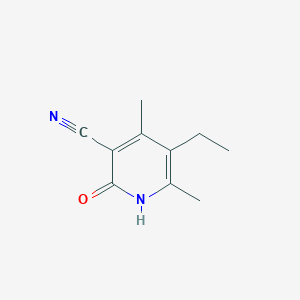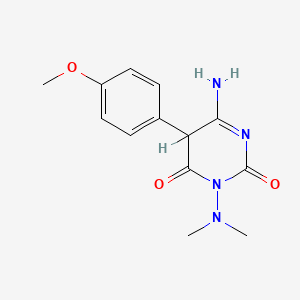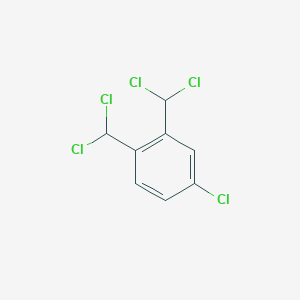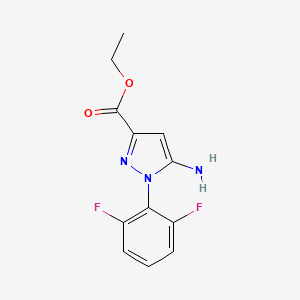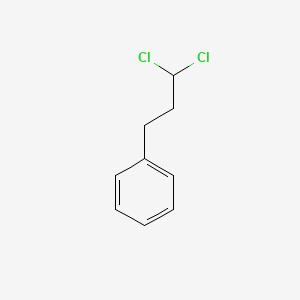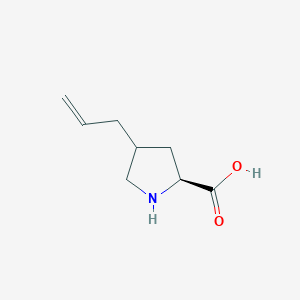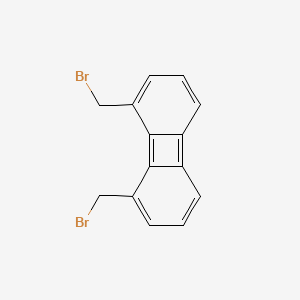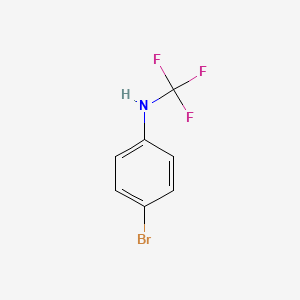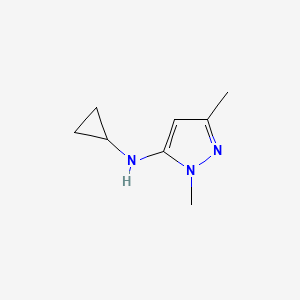![molecular formula C9H18N2O B13946130 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine CAS No. 91086-23-6](/img/structure/B13946130.png)
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with two methyl groups and an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine can be synthesized through the reaction of 1,2-dimethylpiperazine with epichlorohydrin. The reaction typically occurs under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The epoxide ring in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles like amines, thiols, and alcohols; reactions are often conducted in the presence of a base (e.g., sodium hydroxide) and under mild to moderate temperatures.
Major Products:
- Oxidation products: Oxides or hydroxylated derivatives.
- Reduction products: Reduced derivatives with altered functional groups.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine involves its interaction with molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This reactivity underlies its potential therapeutic effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-[(oxiran-2-yl)methyl]piperazine: Similar structure but with one less methyl group, leading to differences in reactivity and biological activity.
1-(2-Methoxyphenyl)-4-[(oxiran-2-yl)methyl]piperazine: Contains a methoxyphenyl group, which imparts different chemical and biological properties.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde:
Eigenschaften
CAS-Nummer |
91086-23-6 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,2-dimethyl-4-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2O/c1-8-5-11(4-3-10(8)2)6-9-7-12-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LMSVVQVJIVHWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)

